REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][N:21]([C:8]2[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=2)[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13] |f:2.3.4|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)F
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Name
|
|
Quantity
|
6.69 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 150° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (150 mL)
|
Type
|
WASH
|
Details
|
The extract was washed twice with water and once with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (2″×5″ silica gel)
|
Type
|
CUSTOM
|
Details
|
The column was flushed with 500 mL each 10% and 20% ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
the product removed with an additional 500 mL of 20% ethyl acetate/hexane
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=C(C=C1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.28 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |